molecular formula C9H7NO2S B7865839 2-(Ethenesulfonyl)benzonitrile

2-(Ethenesulfonyl)benzonitrile

Cat. No.: B7865839
M. Wt: 193.22 g/mol
InChI Key: UGPPDKGSIGPSHG-UHFFFAOYSA-N
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Description

2-(Ethenesulfonyl)benzonitrile (CAS: 1154395-71-7) is a benzonitrile derivative featuring an ethenesulfonyl (-SO₂-CH=CH₂) substituent at the ortho position of the benzene ring. Its molecular formula is C₉H₇NO₂S, with a molar mass of 193.22 g/mol . Key structural identifiers include:

  • SMILES: C=CS(=O)(=O)C1=CC=CC=C1C#N
  • InChIKey: UGPPDKGSIGPSHG-UHFFFAOYSA-N .

The ethenesulfonyl group confers strong electron-withdrawing properties, making the compound reactive in conjugate addition or cycloaddition reactions. Collision cross-section (CCS) data, critical for mass spectrometry applications, predict values of 137.7–149.8 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

Properties

IUPAC Name

2-ethenylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPPDKGSIGPSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154395-71-7
Record name 2-(ethenesulfonyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenesulfonyl)benzonitrile typically involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5CN+CH2=CHSO2ClC6H4(CN)(SO2CH=CH2)+HCl\text{C}_6\text{H}_5\text{CN} + \text{CH}_2=\text{CHSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{SO}_2\text{CH}=\text{CH}_2) + \text{HCl} C6​H5​CN+CH2​=CHSO2​Cl→C6​H4​(CN)(SO2​CH=CH2​)+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethenesulfonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the ethenesulfonyl group.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-(Ethenesulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethenesulfonyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrile group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzonitrile Derivatives

Table 1: Structural and Physicochemical Properties
Compound Name CAS Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
2-(Ethenesulfonyl)benzonitrile 1154395-71-7 -SO₂-CH=CH₂ (ortho) C₉H₇NO₂S 193.22 High CCS values; reactive sulfonyl group
2-(Benzenesulfonylmethyl)benzonitrile 82651-72-7 -CH₂-SO₂-C₆H₅ (ortho) C₁₄H₁₁NO₂S 257.31 Stable sulfonylmethyl linker; intermediate in synthesis
2-[(Ethylsulfonyl)methyl]benzonitrile 1267101-21-2 -CH₂-SO₂-C₂H₅ (ortho) C₁₀H₁₁NO₂S 209.26 Increased lipophilicity; potential agrochemical applications
2-(4-Methylstyryl)benzonitrile N/A -CH=CH-C₆H₄-CH₃ (ortho) C₁₆H₁₃N 219.29 Photoactive styryl group; precursor in cycloadditions
2-(Ferrocenylmethylamino)benzonitrile N/A -NH-CH₂-Fc (ortho) C₁₉H₁₈FeN₂ 346.21 Electroactive ferrocene moiety; DPPH radical binding (K = 1.5 × 10³ M⁻¹)
2-(4-(4-Cyanostyryl)styryl)benzonitrile 13001-38-2 Extended styryl chains C₂₃H₁₄N₂ 318.37 Fluorescent brightener (C.I. 199-2); textile industry use

Collision Cross-Section (CCS) and Analytical Behavior

Table 2: Predicted CCS Values (Ų) for Adducts
Compound [M+H]⁺ [M+Na]⁺ [M-H]⁻
This compound 138.2 149.8 132.0
2-(Benzenesulfonylmethyl)benzonitrile N/A N/A N/A

The higher CCS of This compound compared to simpler benzonitriles reflects its larger polar surface area due to the sulfonyl and ethenyl groups.

Biological Activity

2-(Ethenesulfonyl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈N₁O₂S
  • Molecular Weight : 196.23 g/mol
  • CAS Number : 626-36-4

This compound features a benzonitrile moiety with an ethenesulfonyl group, which contributes to its unique reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biomolecular targets. The ethenesulfonyl group is known to enhance electrophilicity, allowing for nucleophilic attack by biological molecules such as proteins and nucleic acids.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.4
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.6

These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial properties. Studies reported significant inhibition against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism underlying its antimicrobial activity appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment group exhibited a tumor growth inhibition rate of approximately 60% after four weeks of treatment.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation explored the synergistic effects of combining this compound with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting a potential for developing new treatment protocols for antibiotic-resistant infections.

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